molecular formula C22H15ClINO4 B11481614 3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11481614
M. Wt: 519.7 g/mol
InChI Key: SXIASOCZTYEIPL-UHFFFAOYSA-N
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Description

3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, an iodinated benzoyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable aldehydes under acidic conditions.

    Introduction of the Iodinated Benzoyl Group: This step involves the iodination of a benzoyl precursor, which can be accomplished using iodine and an oxidizing agent like hydrogen peroxide.

    Coupling Reactions: The iodinated benzoyl group is then coupled with the benzodioxin moiety using a palladium-catalyzed cross-coupling reaction.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The iodinated benzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme or receptor. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-iodo-N-(4-bromophenyl)benzamide

Comparison

Compared to these similar compounds, 3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to the presence of the benzodioxin moiety, which can impart different chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H15ClINO4

Molecular Weight

519.7 g/mol

IUPAC Name

3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C22H15ClINO4/c23-14-5-3-4-13(10-14)22(27)25-18-12-20-19(28-8-9-29-20)11-16(18)21(26)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H,25,27)

InChI Key

SXIASOCZTYEIPL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4I

Origin of Product

United States

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